(R)-(+)-beta-Methylphenethylamine is a chiral amine classified within the phenethylamine family. Its molecular formula is CHN, and it serves as an enantiomer of beta-Methylphenethylamine, possessing distinct three-dimensional configurations that influence its biological activity and properties. This compound is known for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
(R)-(+)-beta-Methylphenethylamine can be synthesized from various precursors, including 2-phenylpropionitrile through catalytic hydrogenation processes. It has been identified in certain dietary supplements, although its natural occurrence is debated. The compound's presence has raised concerns regarding its safety and regulatory status, particularly in sports due to its classification as a doping agent by the World Anti-Doping Agency.
This compound falls under the category of chiral amines and is specifically categorized as a beta-substituted phenethylamine. It shares structural similarities with amphetamine, which is a well-known stimulant, but with notable differences in pharmacological effects.
The synthesis of (R)-(+)-beta-Methylphenethylamine can be achieved through several methods:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. The use of chiral catalysts can significantly improve the enantioselectivity of the reactions involved.
The molecular structure of (R)-(+)-beta-Methylphenethylamine features a phenyl group attached to a carbon chain with a methyl group at the beta position relative to the amine group. This structural configuration is crucial for its biological activity.
(R)-(+)-beta-Methylphenethylamine can participate in various chemical reactions:
Common reagents for these reactions include:
(R)-(+)-beta-Methylphenethylamine acts primarily as an agonist at trace amine-associated receptor 1 (TAAR1), similar to other compounds in the phenethylamine class. Its interaction with this receptor influences neurotransmitter release, particularly dopamine and norepinephrine, which can affect mood and cognitive functions .
The mechanism involves binding to TAAR1, leading to downstream signaling pathways that modulate neurotransmitter activity in the central nervous system.
Relevant data indicate that (R)-(+)-beta-Methylphenethylamine exhibits significant biological activity at relatively low doses, highlighting its potential therapeutic applications as well as risks associated with misuse .
(R)-(+)-beta-Methylphenethylamine has several scientific uses:
Positional isomerism in phenethylamine derivatives arises from variations in the placement of substituents along the ethylamine side chain while maintaining identical molecular formulas. β-Methylphenethylamine (BMPEA; 2-phenylpropan-1-amine; C~9~H~13~N) exemplifies this phenomenon as a structural isomer of amphetamine (1-phenylpropan-2-amine). Both compounds share the empirical formula C~9~H~13~N but differ fundamentally in methyl group attachment: BMPEA features a methyl substituent at the β-carbon position (adjacent to the terminal amine), whereas amphetamine bears its methyl group on the α-carbon (adjacent to the phenyl ring) [1] [3]. This seemingly minor positional variance generates distinct three-dimensional architectures and electronic distributions, leading to divergent biological activities and physicochemical behaviors [4].
The carbon framework differences between BMPEA and amphetamine isomers are summarized below:
Table 1: Positional Isomer Characteristics in Phenethylamine Derivatives
Compound | Systematic Name | Methyl Substitution Site | Carbon Skeleton | Molecular Formula |
---|---|---|---|---|
β-Methylphenethylamine | 2-Phenylpropan-1-amine | β-Carbon (C2) | Phenyl-CH(CH₃)-CH₂NH₂ | C₉H₁₃N |
Amphetamine | 1-Phenylpropan-2-amine | α-Carbon (C1) | Phenyl-CH₂-CH(NH₂)CH₃ | C₉H₁₃N |
N-Methyl-β-Me-PEA (MPPA) | N-Methyl-2-phenylpropan-1-amine | β-Carbon & N-Methyl | Phenyl-CH(CH₃)-CH₂NHCH₃ | C₁₀H₁₅N |
The β-methyl configuration in BMPEA imposes significant steric constraints near the amine moiety, reducing its hydrogen-bonding potential compared to amphetamine. Quantum chemical analyses reveal altered electron density distributions around the aromatic ring, particularly at the para-position, which influences receptor interaction profiles [4]. Furthermore, the β-methyl group enhances hydrophobic character, increasing lipid solubility (logP ≈ 1.8) relative to unsubstituted phenethylamine (logP ≈ 1.4), thereby facilitating membrane permeation [3] [10].
Chirality plays a decisive role in the pharmacology of β-methylphenethylamine. The asymmetric β-carbon generates two enantiomers: (R)-(+)-β-Methylphenethylamine and (S)-(-)-β-Methylphenethylamine. The (R)-(+)-enantiomer exhibits distinct physicochemical and receptor binding properties compared to its S-configured counterpart [4] [6]. Specific rotation measurements confirm the dextrorotatory nature of the R-enantiomer, with [α]~D~^20^ = +30° to +35° (c=1 in ethanol) [10].
Table 2: Physicochemical Properties of (R)-(+)-β-Methylphenethylamine
Property | Value | Measurement Conditions |
---|---|---|
Specific Rotation [α]~D~^20^ | +30° to +35° | c=1 in Ethanol |
Boiling Point | 102°C | 2 mmHg pressure |
Density | 0.95 g/mL | 20°C |
Refractive Index (n~D~^20^) | 1.53 | 20°C |
Optical Purity | >80.0 ee% | Chiral LC analysis |
Quantum chemical QSAR models demonstrate that the (R)-configuration confers superior fit within the active sites of monoamine transporters and trace amine-associated receptors (TAAR1). Fukui Effective Reactivity Orbital (FERMO) energy calculations indicate enhanced electron donation capacity in the (R)-enantiomer, facilitating π-π stacking interactions with phenylalanine residues in TAAR1 [4]. Molecular docking simulations reveal preferential binding of (R)-BMPEA to human TAAR1 via a hydrogen-bond network involving Asp~103~ and Tyr~294~, with binding energies approximately 1.8 kcal/mol lower than the (S)-enantiomer [4]. This stereoselectivity translates to functional differences: the (R)-enantiomer exhibits ~3-fold higher potency as a norepinephrine transporter (NET) substrate compared to the racemate in rat synaptosome assays [3].
The positional isomerism between BMPEA and amphetamine manifests as divergent conformational behaviors and bioactivities. While both compounds act as substrates for monoamine transporters, their interactions differ markedly due to methyl group placement:
TAAR1 Agonism: BMPEA and amphetamine both activate human TAAR1, but with differing potencies. BMPEA exhibits an EC~50~ of ~800 nM at human TAAR1, approximately 5-fold higher than (S)-amphetamine (EC~50~ ≈ 150 nM) [1] [3]. This reduced potency correlates with molecular dynamics simulations showing suboptimal orientation of BMPEA's amine group relative to TAAR1's conserved Asp~102~ residue [4].
Transporter Interactions: In rat synaptosomes, BMPEA acts as a substrate-type releasing agent at dopamine transporters (DAT) and norepinephrine transporters (NET), but with significant selectivity for NET over DAT (NET EC~50~ ≈ 180 nM; DAT EC~50~ ≈ 1200 nM). This contrasts with amphetamine, which shows nearly equipotent activity at both transporters (NET EC~50~ ≈ 40 nM; DAT EC~50~ ≈ 50 nM) [3]. The β-methyl group sterically hinders BMPEA's binding to DAT's S1 site, reducing dopamine-releasing efficacy by ~10-fold compared to amphetamine [3].
Conformational Flexibility: Ab initio calculations reveal BMPEA's preference for an extended antiperiplanar conformation (amine dihedral angle ≈ -65°), whereas amphetamine favors a gauche conformation (dihedral angle ≈ 60°) when approaching monoamine transporters. This conformational divergence alters orientation within transporter substrate pockets [4].
Table 3: Structural and Functional Comparison of BMPEA and Amphetamine
Parameter | (R)-BMPEA | (S)-Amphetamine | Biological Implication |
---|---|---|---|
Van der Waals Volume | 135.6 ų | 128.3 ų | Increased steric bulk near amine group |
Amine pK~a~ | 10.2 | 9.9 | Enhanced basicity |
NET Release EC~50~ | 180 nM | 40 nM | Reduced norepinephrine releasing potency |
DAT Release EC~50~ | 1200 nM | 50 nM | Markedly reduced dopamine release |
TAAR1 Activation EC~50~ | 800 nM | 150 nM | Lower receptor potency |
Predominant Conformation | Antiperiplanar (≈ -65°) | Gauche (≈ 60°) | Aligned vs. bent side chain orientation |
The β-methyl group also reduces BMPEA's molecular polarizability (calculated α = 16.5 × 10^−24^ cm^3^) compared to amphetamine (α = 17.8 × 10^−24^ cm^3^), diminishing dispersion forces with transporter hydrophobic pockets [4]. Additionally, nuclear magnetic resonance (NMR) studies demonstrate restricted rotation around the Cα-Cβ bond in BMPEA (rotational barrier ≈ 12 kcal/mol) versus amphetamine (≈ 9 kcal/mol), further constraining its conformational landscape during receptor binding [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1